3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H15BrClN3O4. This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with oxalyl chloride to form an intermediate, which is then reacted with carbohydrazide. The final step involves the esterification of the resulting compound with 4-chlorobenzoic acid .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are applicable .
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate stands out due to its specific combination of bromine and chlorine atoms, which confer unique chemical properties. This makes it particularly useful in specialized research applications where these properties are advantageous .
Properties
CAS No. |
764655-63-2 |
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Molecular Formula |
C22H15BrClN3O4 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClN3O4/c23-16-6-10-18(11-7-16)26-20(28)21(29)27-25-13-14-2-1-3-19(12-14)31-22(30)15-4-8-17(24)9-5-15/h1-13H,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
DYUCPWMGQQFFKQ-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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